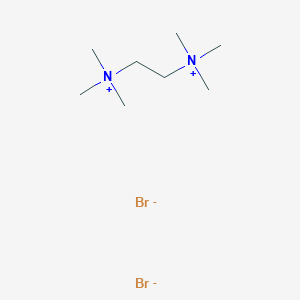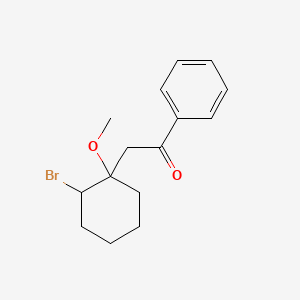
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is an organic compound that features a brominated cyclohexane ring, a methoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one typically involves the bromination of a cyclohexane derivative followed by the introduction of a methoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide are often used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products may include hydroxyl or amine derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylcyclohexanone
- 2-Bromo-2-methylpropane
- 2-Bromo-2-methylbutane
Uniqueness
2-(2-Bromo-1-methoxycyclohexyl)-1-phenylethan-1-one is unique due to the presence of both a brominated cyclohexane ring and a methoxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of structural features that make it valuable for specific research and industrial applications.
Properties
CAS No. |
63169-92-6 |
|---|---|
Molecular Formula |
C15H19BrO2 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
2-(2-bromo-1-methoxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C15H19BrO2/c1-18-15(10-6-5-9-14(15)16)11-13(17)12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3 |
InChI Key |
OLIPTZULIMLXCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCCC1Br)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


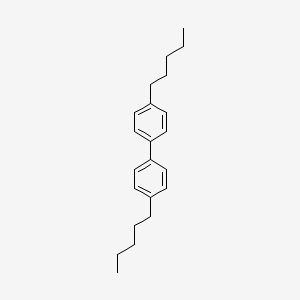
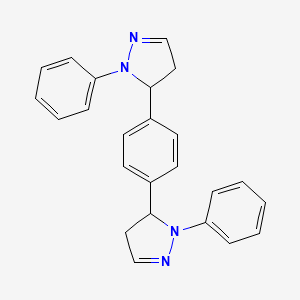
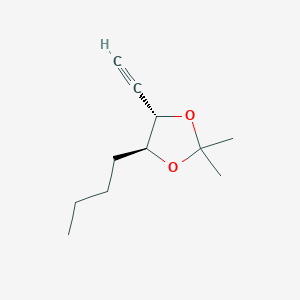
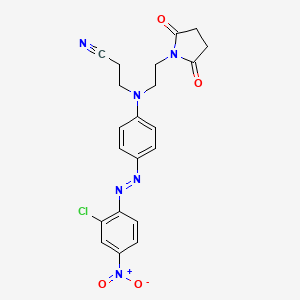
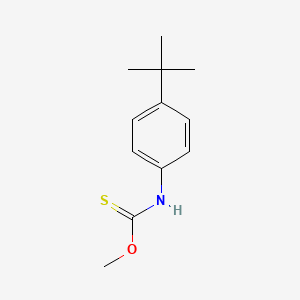
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
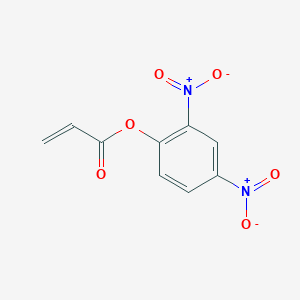

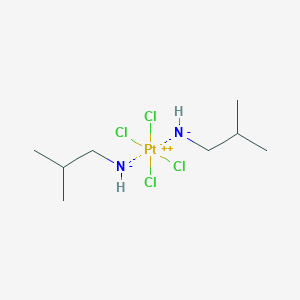
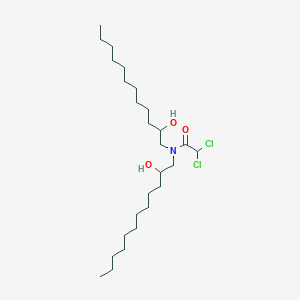
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
